molecular formula C24H27N3OS B2396772 N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide CAS No. 631856-78-5

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

Cat. No.: B2396772
CAS No.: 631856-78-5
M. Wt: 405.56
InChI Key: MTGCLPBPVVKTLK-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide is a benzamide derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5. The 3-position of the thiophene is modified with a (4-phenylpiperazin-1-yl)methyl group, while the benzamide moiety is attached via an amide linkage. This structure combines aromatic (thiophene, benzamide) and heterocyclic (piperazine) components, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-19(2)29-24(25-23(28)20-9-5-3-6-10-20)22(18)17-26-13-15-27(16-14-26)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCLPBPVVKTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, often using piperazine derivatives and phenyl halides.

    Formation of the Benzamide: The final step involves the formation of the benzamide group through amidation reactions, typically using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biological Research: The compound is used in studies involving cell signaling, receptor binding, and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine/Morpholine Moieties

The target compound’s 4-phenylpiperazine moiety distinguishes it from structurally related analogs:

  • Morpholine substitution : N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () replaces piperazine with morpholine, resulting in a chair conformation for the morpholine ring. The dihedral angle between the thiophene and morpholine planes is 63.54°, influencing molecular packing via N–H⋯O hydrogen bonds along the [001] direction .
  • Hydroxyethyl-piperazine : N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethyl-thiophen-2-yl]benzamide () introduces a hydrophilic hydroxyethyl group on piperazine, likely enhancing solubility compared to the hydrophobic phenyl group in the target compound .

Thiophene and Benzamide Core Modifications

  • Triazole derivatives : Compounds in feature 1,2,4-triazole cores instead of thiophene. Their synthesis involves C=S stretching vibrations (IR: 1243–1258 cm⁻¹) and tautomeric equilibria (thione vs. thiol forms), which are absent in the target compound due to its stable thiophene-amidine linkage .
  • Benzamide conformation : In , the benzamide group exhibits disorder with two occupancy-refined conformers (ratio 0.502:0.498), while the target compound’s benzamide is likely more rigid due to steric effects from the 4,5-dimethylthiophene .

Crystallographic and Conformational Analysis

  • Hydrogen bonding: Morpholine-containing analogs () form N–H⋯O chains, whereas the target compound’s phenylpiperazine may engage in weaker C–H⋯π or van der Waals interactions due to its non-polar aryl group .
  • Dihedral angles : The thiophene-morpholine angle in (63.54°) contrasts with the likely larger angle in the target compound, as phenylpiperazine’s bulkier substituents could impose greater steric hindrance .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Heterocyclic Moiety Key Substituents Dihedral Angle (Thiophene-Heterocycle) Hydrogen Bonding Reference
N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide (Target) Piperazine Phenyl Not reported Likely C–H⋯π/van der Waals
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholine None 63.54° N–H⋯O chains
N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Piperazine Hydroxyethyl, Ethoxyphenyl Not reported Potential O–H⋯O/N
N-[3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide Piperidine Fluorophenyl, Methyl Not reported Likely C–F⋯H interactions

Research Findings and Implications

Piperazine vs. Morpholine : Morpholine analogs () exhibit stronger hydrogen bonding, favoring crystalline stability, whereas phenylpiperazine derivatives may prioritize lipophilicity for membrane permeability .

Substituent Effects : Hydrophilic groups (e.g., hydroxyethyl in ) enhance solubility but may reduce CNS penetration compared to the target compound’s phenyl group .

Synthetic Strategies : The target compound’s synthesis likely parallels methods in , involving nucleophilic additions (e.g., isothiocyanate reactions) and IR/NMR validation of functional groups (C=O at ~1663–1682 cm⁻¹, NH at ~3150–3319 cm⁻¹) .

Biological Activity

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a thiophene moiety and a piperazine ring, contributing to its diverse biological activities. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2OS. The presence of multiple functional groups enhances its chemical diversity and potential interaction with biological targets.

Structural Features

FeatureDescription
Piperazine Ring Known for its pharmacological properties, particularly in CNS activity.
Thiophene Moiety Contributes to the compound's electron-rich character, enhancing interactions with biological receptors.
Dimethyl Groups May influence lipophilicity and bioavailability.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable activities include:

  • Antidepressant Activity : The piperazine structure is commonly associated with antidepressant effects.
  • Anticancer Properties : Initial screenings indicate potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties.

Anticancer Activity

A study evaluating the compound's effect on different cancer cell lines revealed promising results:

Cell LineIC50 (µM)Observations
MCF712.50Significant growth inhibition observed.
HepG217.82Moderate cytotoxicity noted.
A54926.00Induced apoptosis in treated cells.

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Antidepressant Effects

Research into structurally similar compounds has indicated that modifications in the piperazine ring can enhance antidepressant activity. For instance, derivatives of piperazine have been shown to interact with serotonin receptors effectively.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Cell Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

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